8-Oxabicyclo[3.2.1]oct-6-en-3-amine
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Overview
Description
8-Oxabicyclo[321]oct-6-en-3-amine is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom incorporated into the bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-amine typically involves cycloaddition reactions. One common method is the [4+3] cycloaddition reaction, where suitable oxyallyls and furans are used as starting materials . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[3.2.1]oct-6-en-3-amine undergoes various chemical reactions, including:
Reduction: Stereoselective reduction of the carbonyl group on C3 can be achieved using specific reducing agents.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−), ZnBr2.
Reduction: Stereoselective reducing agents.
Substitution: Organic acids for electrophilic addition.
Major Products Formed
The major products formed from these reactions include polyfunctionalized cycloheptanes and spirocyclic dihydrofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Oxabicyclo[3.2.1]oct-6-en-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[3.2.1]oct-6-en-3-amine involves its interaction with molecular targets through its unique bicyclic structure. The compound can undergo various chemical transformations, allowing it to interact with different biological pathways and molecular targets. For example, its derivatives have been studied for their potential to modulate thromboxane A2 pathways, which are involved in platelet aggregation and vasoconstriction .
Comparison with Similar Compounds
8-Oxabicyclo[3.2.1]oct-6-en-3-amine can be compared with other bicyclic compounds such as:
2,6-Dioxabicyclo[3.2.1]octane: Similar structure but with two oxygen atoms in the ring system.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen, commonly found in tropane alkaloids.
2,6-Dioxatricyclo[3.3.1.0 3,7]nonane: Another bicyclic compound with a different ring system and additional oxygen atoms.
The uniqueness of 8-Oxabicyclo[32
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]oct-6-en-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-3-6-1-2-7(4-5)9-6/h1-2,5-7H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFGOJFBTGCFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C=CC1O2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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